o-Phenylphenol potassium salt

Vue d'ensemble

Description

o-Phenylphenol potassium salt, also known as potassium o-phenylphenate, is an organic compound derived from o-phenylphenol. It is commonly used as a preservative and fungicide due to its antimicrobial properties. The compound is a white to slightly yellow crystalline powder that is soluble in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of o-Phenylphenol potassium salt typically involves the neutralization of o-phenylphenol with potassium hydroxide. The reaction can be represented as follows:

C12H10O+KOH→C12H9OK+H2O

In this reaction, o-phenylphenol (C_{12}H_{10}O) reacts with potassium hydroxide (KOH) to form this compound (C_{12}H_{9}OK) and water (H_{2}O). The reaction is usually carried out in an aqueous medium at room temperature.

Industrial Production Methods

Industrial production of this compound involves the same neutralization reaction but on a larger scale. The process includes dissolving o-phenylphenol in an organic solvent, followed by the addition of potassium hydroxide solution. The product is then separated, filtered, and dried to obtain the final compound .

Analyse Des Réactions Chimiques

Types of Reactions

o-Phenylphenol potassium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Electrophilic Aromatic Substitution: The compound is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.

Reduction: Reducing agents such as sodium borohydride can be used.

Electrophilic Aromatic Substitution: Reactions typically involve reagents like bromine, chlorine, and nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Electrophilic Aromatic Substitution: Substituted phenols

Applications De Recherche Scientifique

Antimicrobial Properties

OPP-K exhibits significant antimicrobial activity, making it suitable for various disinfection applications. It is commonly used in:

- Healthcare Settings: OPP-K is utilized in hand sanitizers and surface disinfectants in hospitals and medical practices to prevent the spread of infections .

- Food Industry: It serves as a disinfectant for food handling areas and is included in formulations for sanitizing equipment .

Agricultural Uses

In agriculture, OPP-K is employed as a fungicide:

- Postharvest Treatment: It is applied to citrus fruits to inhibit mold growth during storage and transport .

- Seed Treatment: OPP-K is used to disinfect seed boxes and control diseases like apple canker during the dormant period .

Cosmetic Applications

As a preservative, OPP-K is included in cosmetic formulations at concentrations up to 0.2% . Its role ensures the stability and safety of products by preventing microbial contamination.

Data Tables

| Application Area | Specific Use | Concentration | Regulatory Status |

|---|---|---|---|

| Healthcare | Hand sanitizers | 2% [w/v] | Approved for use |

| Agriculture | Postharvest fungicide | Varies | Registered as pesticide |

| Cosmetics | Preservative | Max 0.2% | Safe for use |

Efficacy in Healthcare Settings

A study demonstrated that OPP-K formulations effectively reduced microbial load on hands when used as a hand sanitizer. In clinical settings, the use of OPP-K led to a significant decrease in hospital-acquired infections .

Impact on Agricultural Practices

Research indicated that treating citrus fruits with OPP-K significantly reduced mold incidence during storage compared to untreated controls. This application not only preserves fruit quality but also extends shelf life, benefiting both producers and consumers .

Safety Assessments in Cosmetics

A review by the European Commission concluded that OPP-K is safe for use in rinse-off cosmetic products at specified concentrations, highlighting its low risk of skin irritation or sensitization . This assessment supports its continued use in personal care products.

Mécanisme D'action

The antimicrobial action of o-Phenylphenol potassium salt is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium o-phenylphenate

- MEA o-phenylphenate

- o-Phenylphenol

Uniqueness

Compared to its sodium and MEA counterparts, o-Phenylphenol potassium salt has higher water solubility, which can enhance its effectiveness in aqueous applications. Additionally, it is less corrosive to the skin compared to sodium o-phenylphenate, making it safer for use in certain applications .

Activité Biologique

o-Phenylphenol potassium salt (POPP) is a derivative of ortho-phenylphenol (OPP), widely recognized for its applications as a fungicide and disinfectant. This article explores the biological activity of POPP, focusing on its toxicological effects, metabolic pathways, and potential health implications based on diverse research findings.

This compound is characterized by its chemical structure, which features two phenolic rings connected by a single bond. This structure contributes to its biological activity, particularly its antimicrobial properties.

General Toxicity

Research indicates that POPP exhibits low toxicity following single oral and dermal exposure in experimental animals. However, it is classified as irritating to skin and mucous membranes, with SOPP and POPP being corrosive . Chronic toxicity studies have shown no significant estrogenic or endocrine-disrupting effects in mammals .

Carcinogenicity Studies

A notable aspect of POPP's biological activity is its potential carcinogenic effects. Studies involving Fischer 344 rats demonstrated that high dietary concentrations of OPP led to increased incidences of urinary bladder tumors. The findings suggest that the urothelium is particularly sensitive to OPP exposure, with changes ranging from hyperplasia to transitional cell carcinoma .

Metabolic Pathways

The metabolism of POPP has been studied extensively. In Fischer 344 rats, urinary metabolites accounted for a substantial portion of the administered dose, with male rats excreting significantly higher amounts of certain glucuronides compared to females . This metabolic profile suggests that gender may influence the biological response to POPP exposure.

Developmental Toxicity

In a study assessing developmental toxicity, maternal exposure to OPP at high doses resulted in reduced fetal body weights and increased skeletal malformations. The no-observed-effect level (NOEL) was determined to be 300 mg/kg/day based on these findings .

Long-term Exposure Effects

Long-term exposure studies have shown that while OPP does not induce significant carcinogenic effects in mice or other species at lower doses, it has been associated with liver changes indicative of metabolic adaptation in high-dose scenarios .

Regulatory Status

POPP is regulated under various health safety guidelines due to its potential biological effects. The Environmental Protection Agency (EPA) has established safety margins for the use of OPP and its salts based on their toxicological profiles, emphasizing the need for careful risk assessment in consumer products containing these compounds .

Propriétés

Numéro CAS |

13707-65-8 |

|---|---|

Formule moléculaire |

C12H10KO |

Poids moléculaire |

209.30 g/mol |

Nom IUPAC |

potassium;2-phenylphenolate |

InChI |

InChI=1S/C12H10O.K/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H; |

Clé InChI |

LEUKGHVZJCKWMI-UHFFFAOYSA-N |

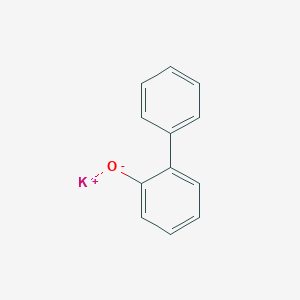

SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[K+] |

SMILES isomérique |

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[K+] |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=CC=C2O.[K] |

Key on ui other cas no. |

13707-65-8 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.